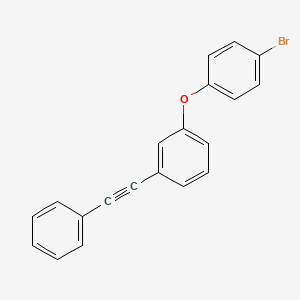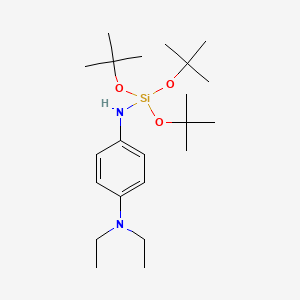
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with diethylamine and tri-tert-butoxysilyl groups, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine typically involves the reaction of N1,N~1~-diethyl-p-phenylenediamine with tri-tert-butoxysilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tri-tert-butoxysilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
N~1~,N~1~-Diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Similar in structure but with a quinoline group instead of tri-tert-butoxysilyl.
N~1~,N~1~-Diethyl-N~4~-(methyl)benzene-1,4-diamine: Lacks the bulky tri-tert-butoxysilyl group, leading to different reactivity and applications.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is unique due to the presence of the tri-tert-butoxysilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
特性
CAS番号 |
82991-93-3 |
|---|---|
分子式 |
C22H42N2O3Si |
分子量 |
410.7 g/mol |
IUPAC名 |
4-N,4-N-diethyl-1-N-[tris[(2-methylpropan-2-yl)oxy]silyl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H42N2O3Si/c1-12-24(13-2)19-16-14-18(15-17-19)23-28(25-20(3,4)5,26-21(6,7)8)27-22(9,10)11/h14-17,23H,12-13H2,1-11H3 |
InChIキー |
NSTUDKDTIWAGRB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
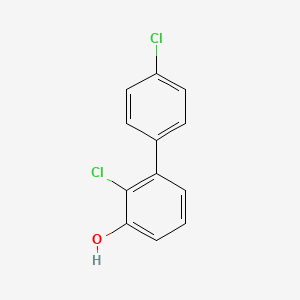

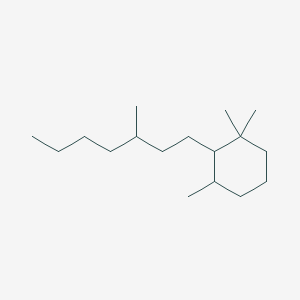
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
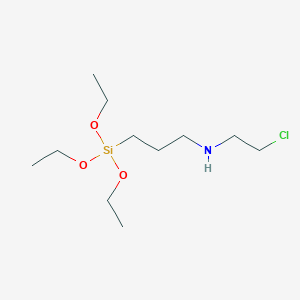
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
